molecular formula C10H7Cl2N B1365967 1-(2,5-dichlorophenyl)-1H-pyrrole CAS No. 154458-87-4

1-(2,5-dichlorophenyl)-1H-pyrrole

Cat. No. B1365967
CAS RN: 154458-87-4
M. Wt: 212.07 g/mol
InChI Key: ZUGWGCAHKLRCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dichlorophenyl)-1H-pyrrole, also known as DCIPP, is a chemical compound that has been studied extensively in scientific research due to its unique properties. This compound is a pyrrole derivative and has been found to have various biochemical and physiological effects. It has been synthesized using different methods, and its mechanism of action has been the subject of many studies.

Scientific Research Applications

Corrosion Inhibition

1-(2,5-dichlorophenyl)-1H-pyrrole derivatives have been studied for their corrosion inhibition properties. A pyrrole derivative, synthesized through a one-pot reaction, demonstrated significant efficiency in inhibiting corrosion on steel surfaces. This is supported by electrochemical studies indicating the compound's ability to block active sites on the steel surface (Louroubi et al., 2019).

Structural and Spectroscopic Analysis

Structural and spectroscopic studies have been conducted on various 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives. For instance, a compound with a dihedral angle between the pyrrole ring and the dichlorophenyl group has been analyzed using techniques like X-ray diffraction and NMR spectroscopy. This research provides insights into the molecular structure of such compounds (Jing Xu et al., 2009).

Electrochemical and Optical Properties

Studies have also focused on the electrochemical and optical properties of 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives. For example, a study on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a related compound) revealed their potential in electronic applications due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Antitumoral Agents

Some 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives have been identified as potential antitumoral agents. The crystal structure of specific derivatives, obtained from synchrotron X-ray powder diffraction data, supports their use in this field (Silva et al., 2012).

Electronic Intercommunication

Investigations into the electronic properties of certain 1-(2,5-dichlorophenyl)-1H-pyrrole derivatives have shown that they can exhibit electronically intercommunicating characteristics. This is significant in the context of electrochemistry and molecular electronics (Hildebrandt et al., 2011).

Chemical Reactivity Analysis

Chemical reactivity and hydrogen-bonding analyses have been conducted on derivatives of 1-(2,5-dichlorophenyl)-1H-pyrrole. These studies, combining experimental and theoretical approaches, help in understanding the intramolecular interactions and reactivity of these compounds (Tiwari et al., 2013).

properties

IUPAC Name

1-(2,5-dichlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGWGCAHKLRCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dichlorophenyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.